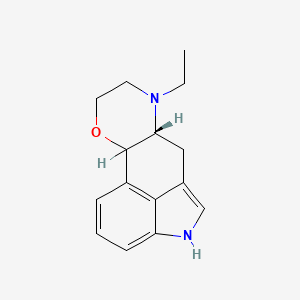
6-Ethyl-9-oxaergoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethyl-9-oxaergoline: is a synthetic compound belonging to the ergoline family Ergoline derivatives are known for their diverse pharmacological activities, particularly in the central nervous system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-9-oxaergoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production quality.
化学反応の分析
Types of Reactions: 6-Ethyl-9-oxaergoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur under specific conditions, often involving halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, 6-Ethyl-9-oxaergoline is used as a precursor for synthesizing other complex molecules. Its unique structure allows for various modifications, making it a valuable tool in organic synthesis.
Biology: In biological research, this compound is studied for its interactions with biological macromolecules. It serves as a model compound for understanding the behavior of ergoline derivatives in biological systems.
Medicine: Medically, this compound has shown potential as a dopamine receptor agonist. This makes it a candidate for developing treatments for neurological disorders such as Parkinson’s disease.
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and other bioactive molecules. Its versatility in chemical reactions makes it a valuable intermediate in various production processes.
作用機序
The mechanism of action of 6-Ethyl-9-oxaergoline primarily involves its interaction with dopamine receptors. It acts as a dopamine receptor agonist, binding to these receptors and mimicking the effects of dopamine. This interaction can modulate neurotransmitter release and influence various physiological processes.
Molecular Targets and Pathways:
Dopamine Receptors: The compound targets dopamine receptors, particularly D2-like receptors.
Signaling Pathways: Activation of these receptors can influence signaling pathways involved in motor control, mood regulation, and cognitive functions.
類似化合物との比較
Apomorphine: Another dopamine receptor agonist with similar pharmacological properties.
Pergolide: An ergoline derivative used in the treatment of Parkinson’s disease.
Lisuride: A compound with both dopamine agonist and antagonist properties.
Uniqueness: 6-Ethyl-9-oxaergoline stands out due to its specific structural modifications, which may confer unique pharmacokinetic and pharmacodynamic properties. Its ability to selectively target dopamine receptors makes it a valuable compound for research and therapeutic applications.
特性
CAS番号 |
81244-91-9 |
|---|---|
分子式 |
C15H18N2O |
分子量 |
242.32 g/mol |
IUPAC名 |
(7R)-6-ethyl-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene |
InChI |
InChI=1S/C15H18N2O/c1-2-17-6-7-18-15-11-4-3-5-12-14(11)10(9-16-12)8-13(15)17/h3-5,9,13,15-16H,2,6-8H2,1H3/t13-,15?/m1/s1 |
InChIキー |
ILMWHLYQRWFIJV-AFYYWNPRSA-N |
SMILES |
CCN1CCOC2C1CC3=CNC4=CC=CC2=C34 |
異性体SMILES |
CCN1CCOC2[C@H]1CC3=CNC4=CC=CC2=C34 |
正規SMILES |
CCN1CCOC2C1CC3=CNC4=CC=CC2=C34 |
同義語 |
6-EOE 6-ethyl-9-oxaergoline 6-ethyl-9-oxaergoline, (+-)-isomer 6-ethyl-9-oxaergoline, (5alpha,10beta)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















